molecular formula C8H4ClIN2 B1624851 2-Chloro-7-iodoquinoxaline CAS No. 347162-16-7

2-Chloro-7-iodoquinoxaline

Cat. No. B1624851
CAS RN: 347162-16-7
M. Wt: 290.49 g/mol
InChI Key: KSPJCNNSOPKPDJ-UHFFFAOYSA-N
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Description

2-Chloro-7-iodoquinoxaline is a nitrogen-containing heterocyclic compound with the chemical formula C₈H₄ClIN₂. It belongs to the quinoxaline family and exhibits versatile pharmacological properties. Quinoxalines have found applications in both pharmaceutical and industrial contexts. This review will focus on the multifunctional aspects of the quinoxaline moiety, with a specific emphasis on derivatives containing the 2-chloro-7-iodoquinoxaline core unit .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-iodoquinoxaline consists of an eight-membered ring containing two nitrogen atoms (Fig. 1). It is isomeric to other Naphthyridines such as Quinazoline, Cinnoline, and Phthalazine .

properties

IUPAC Name

2-chloro-7-iodoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPJCNNSOPKPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441193
Record name 2-chloro-7-iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-iodoquinoxaline

CAS RN

347162-16-7
Record name 2-chloro-7-iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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